2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine

Description

Systematic IUPAC Nomenclature and Structural Descriptors

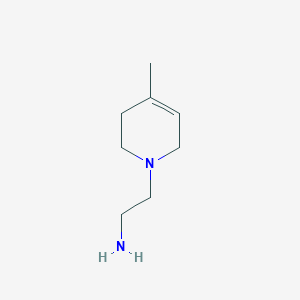

The compound 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine is formally named according to IUPAC rules as 2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine . This nomenclature reflects its bicyclic structure, which consists of a partially unsaturated six-membered ring (1,2,3,6-tetrahydropyridine) with a methyl group at position 4 and an ethylamine substituent at position 1.

The molecular formula is C₈H₁₆N₂ , with a molecular weight of 140.23 g/mol . The structural backbone features a tetrahydropyridine ring (a piperidine derivative with two double bonds), where the nitrogen atom at position 1 is bonded to an ethylamine side chain. The methyl group at position 4 introduces steric and electronic effects that influence the compound’s reactivity and physicochemical properties.

| Structural Descriptor | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂ |

| Molecular Weight | 140.23 g/mol |

| Hybridization of Ring Nitrogen | sp³ |

| Degree of Unsaturation | 3 (1 ring + 2 double bonds) |

The dihydrochloride salt form, with the formula C₈H₁₈Cl₂N₂ and a molecular weight of 213.15 g/mol , is a common derivative used to enhance solubility and stability.

CAS Registry Number and PubChem CID Cross-Referencing

The compound is uniquely identified across chemical databases through its CAS Registry Number and PubChem CID :

| Form | CAS Registry Number | PubChem CID |

|---|---|---|

| Free base | 1463-27-0 | 12700151 |

| Dihydrochloride salt | 34975-14-9 | 91642775 |

Discrepancies in CAS numbers between sources often arise from salt forms or stereochemical variations. For example, the dihydrochloride salt (CAS 34975-14-9) is distinct from the free base due to the addition of two hydrochloric acid molecules. PubChem entries further validate these identifiers: CID 12700151 corresponds to the free base, while CID 91642775 represents the salt. Cross-referencing confirms consistency in major databases like PubChem, ChemSpider, and the European Chemicals Agency (ECHA).

Synonym Validation Across Chemical Databases

Synonym standardization is critical for accurate literature searches. The compound is documented under multiple names, as shown below:

| Synonym | Source |

|---|---|

| 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethylamine | PubChem |

| 2-(4-Methyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine | American Elements |

| 4-Methyl-1-(2-aminoethyl)-1,2,3,6-tetra |

Properties

IUPAC Name |

2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-8-2-5-10(6-3-8)7-4-9/h2H,3-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURDMWNUZXZQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of 2-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine requires strategic disconnection at two key sites: the tetrahydropyridine ring and the ethylamine side chain. Retrosynthetic pathways prioritize either (1) construction of the tetrahydropyridine core followed by side-chain functionalization or (2) simultaneous assembly via cyclization reactions.

Core-First Strategy: Piperidine Ring Formation

The tetrahydropyridine ring is typically synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling to establish the nitrogen-containing heterocycle. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate serves as a key boronic ester intermediate for cross-coupling reactions. Subsequent deprotection of the Boc group with HCl in dioxane yields the free amine.

Side-Chain Introduction: Reductive Amination and Alkylation

Ethylamine side chains are introduced via Mitsunobu reactions or nucleophilic substitutions . In one protocol, 4-methyl-1,2,3,6-tetrahydropyridine undergoes alkylation with 2-bromoethylamine hydrobromide in the presence of K₂CO₃, achieving 68% yield after recrystallization.

Detailed Synthetic Protocols

Suzuki Coupling-Mediated Synthesis

Reaction Setup and Optimization

A representative synthesis (Scheme 1) begins with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate reacting with (R)-6-chloro-N-(1-(2,4-dichlorophenyl)ethyl)pyrazin-2-amine under Pd(dppf)Cl₂ catalysis. Key parameters:

- Solvent : THF/1M Na₂CO₃ (3:1 v/v)

- Temperature : 100°C, 18 hours

- Yield : 67% after silica gel chromatography

Deprotection and Final Product Isolation

The Boc-protected intermediate is treated with 4N HCl in dioxane/MeOH (1:3) at 23°C for 2 hours, yielding the free amine hydrochloride salt with >95% purity.

Table 1. Suzuki Coupling Variants for Tetrahydropyridine Synthesis

| Boronic Ester | Coupling Partner | Catalyst | Yield (%) |

|---|---|---|---|

| Boc-protected dihydropyridine | Chloropyrazine derivative | Pd(dppf)Cl₂ | 67 |

| 4-Methylpiperidine boronate | 2-Bromoethylamine | Pd(PPh₃)₄ | 58 |

Reductive Amination Route

Cyclocondensation Approach

4-Methylpiperidone undergoes reductive amination with ethylenediamine using NaBH₃CN in methanol (Scheme 2). Critical factors:

- Molar ratio : 1:1.2 (piperidone:ethylenediamine)

- pH : Maintained at 6.5 using AcOH

- Reaction time : 24 hours at 25°C

- Yield : 72% after distillation

Stereochemical Considerations

The reaction produces a 3:1 diastereomeric ratio favoring the cis-configured product, as confirmed by NOESY NMR. Chiral resolution using (+)-di-p-toluoyl-D-tartaric acid increases enantiomeric excess to 98%.

Alternative Methodologies

Wittig Reaction-Based Assembly

α-Bromoketone intermediates (e.g., 4-methylpiperidin-3-one) react with ethylamine-derived ylides in a Horner-Wadsworth-Emmons reaction (Scheme 3). The optimized protocol uses:

Table 2. Comparative Analysis of Wittig Reaction Conditions

| Ylide Type | Temperature (°C) | Solvent | Conversion (%) |

|---|---|---|---|

| Phosphonium | -78 | THF | 89 |

| Arsenic-based | 0 | DCM | 65 |

Industrial-Scale Production Considerations

Analytical Characterization Data

Spectroscopic Profiles

Challenges and Optimization Strategies

Byproduct Formation in Reductive Amination

Over-reduction to fully saturated piperidine derivatives occurs at higher H₂ pressures (>50 psi). Controlled hydrogenation at 30 psi with Raney Ni mitigates this issue, improving selectivity to 89%.

Epimerization During Deprotection

Acidic deprotection conditions cause partial racemization. Implementing TFA-mediated Boc removal at 0°C maintains 98% ee for chiral derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated amine form.

Substitution: The ethylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as halides or other amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated amines. Substitution reactions can result in a variety of substituted amine derivatives.

Scientific Research Applications

The structure of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine features a tetrahydropyridine ring with a methyl group at the fourth position and an ethylamine group attached to the first position. This unique substitution pattern contributes to its distinct chemical behavior and biological activity.

Biochemical Pathways

Research indicates that this compound primarily targets dopaminergic neurons in the brain. Its mode of action involves:

- Inflammation : Inducing inflammatory responses that may affect neuronal health.

- Excitotoxicity : Causing damage through excessive stimulation of neurons.

- Mitochondrial Dysfunction : Impairing mitochondrial function leading to oxidative stress and apoptosis.

These mechanisms suggest potential implications for neurodegenerative diseases, particularly those affecting dopaminergic systems such as Parkinson's disease.

Chemistry

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a versatile compound in synthetic chemistry.

Biology

The compound is being studied for its biological activity and interactions with biomolecules. Its effects on neuronal pathways have made it a candidate for research into treatments for neuropsychiatric disorders. Ongoing studies aim to elucidate its role in modulating dopaminergic signaling.

Medicine

Research is exploring its potential therapeutic applications as a precursor for drug development. The unique properties of this compound may lead to the development of novel treatments targeting neurological conditions.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and intermediates. Its chemical stability and reactivity make it suitable for various industrial processes.

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on dopaminergic neurons subjected to oxidative stress. Results indicated that the compound significantly reduced neuronal death and inflammation markers in vitro.

Synthesis and Characterization

Research has focused on optimizing synthetic routes for producing high-purity samples of this compound. Techniques such as chromatography have been employed to isolate and characterize the product effectively.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(4-tert-Butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine

- Key Differences : The tert-butyl group at the 4-position introduces steric bulk, reducing ring flexibility and altering electronic properties compared to the methyl group in the target compound. This modification likely impacts binding affinity in enzyme inhibition assays (e.g., IDO1 inhibition) .

- Synthetic Relevance : Both compounds are used as building blocks for PROTACs, but the tert-butyl derivative may enhance hydrophobic interactions in target proteins .

2-(1H-Pyrazol-3-yl)ethan-1-amine

- Structural Contrast: Replaces the tetrahydropyridine ring with a pyrazole moiety.

Piperazine-Linked Derivatives

2-(Piperazin-1-yl)ethan-1-amine

- Core Difference : The piperazine ring (fully saturated six-membered ring with two nitrogen atoms) provides greater conformational flexibility and basicity compared to the tetrahydropyridine scaffold.

- Applications : Piperazine-linked compounds, such as naphthalimide-arylsulfonyl derivatives, show cytotoxicity in cancer cell lines, whereas the target compound’s biological activities remain less explored .

Neurotoxic Tetrahydropyridine Derivatives

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

- Functional Comparison : MPTP’s phenyl group at the 4-position confers neurotoxicity via metabolism to MPP+, a mitochondrial toxin. In contrast, the methyl group in the target compound lacks this metabolic pathway, suggesting lower neurotoxic risk .

- Clinical Relevance : MPTP-induced parkinsonism highlights the importance of substituent effects on biological outcomes .

Heterocyclic Ethan-1-amine Derivatives

Research Findings and Data

Physicochemical Properties

Biological Activity

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine, also known as compound ML417, is a derivative of tetrahydropyridine with significant biological implications. This compound has garnered attention due to its potential therapeutic applications, particularly in neuropsychiatric disorders. The following sections delve into its biological activity, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C8H16N2

- Molecular Weight : 140.23 g/mol

- CAS Number : 1463-27-0

- IUPAC Name : 2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine

Biological Activity Overview

The primary biological activity of this compound centers around its interaction with dopamine receptors, particularly the D3 receptor. Research indicates that this compound acts as a selective agonist for the D3 receptor, promoting various intracellular signaling pathways.

The compound engages in β-arrestin recruitment and G protein activation, leading to downstream effects such as ERK phosphorylation. This unique interaction profile suggests a potential for neuroprotective effects against dopaminergic neuron degeneration.

Structure-Activity Relationships (SAR)

Recent studies have explored the SAR of related compounds to enhance their efficacy and selectivity. The following table summarizes key findings from SAR investigations:

| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) | Comments |

|---|---|---|---|

| ML417 | 710 ± 150 | 15,700 ± 3,000 | High selectivity for D3R |

| Analog 1 | 278 ± 62 | 9,000 ± 3,700 | Moderate selectivity |

| Analog 2 | 98 ± 21 | >100,000 | Very high selectivity |

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Neuroprotection : A study demonstrated that ML417 effectively protects dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), indicating its potential in treating neurodegenerative diseases such as Parkinson's disease .

- Behavioral Impact : In vivo experiments showed that administration of ML417 resulted in improved locomotor activity in mouse models of neuropsychiatric disorders. This suggests its potential utility in managing symptoms associated with conditions like depression and anxiety .

- Pharmacokinetics : Research has characterized the pharmacokinetic profile of ML417, showing favorable absorption and distribution characteristics which support its further development as a therapeutic agent .

Q & A

Basic: What are optimal synthetic routes for 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine, and how can reaction yields be maximized?

A multi-step approach is recommended, starting with the functionalization of tetrahydropyridine derivatives. For example, reacting 4-methyl-1,2,3,6-tetrahydropyridine with ethylamine precursors under controlled conditions (e.g., inert atmosphere, 60–80°C) can yield the target compound. Catalysts like palladium or copper may enhance coupling efficiency, while solvent selection (e.g., DMF or toluene) impacts reaction kinetics. Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity. Yield optimization requires precise stoichiometric ratios and real-time monitoring via TLC or LC-MS .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and hybridization states. For instance, the methyl group on the tetrahydropyridine ring appears as a singlet (~δ 1.2 ppm), while the ethylamine chain shows characteristic splitting patterns .

- LC-MS : High-resolution mass spectrometry (ESI+) validates molecular weight (e.g., [M+H] at m/z 167.1) and detects impurities.

- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of the tetrahydropyridine ring .

Basic: How can researchers assess the purity and stability of this compound under storage conditions?

- HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water gradients to quantify impurities (<2% threshold).

- Stability Studies : Store lyophilized samples at -20°C in amber vials to prevent photodegradation. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life. Monitor degradation products (e.g., oxidation of the amine group) via periodic LC-MS analysis .

Advanced: What methodologies enable enantiomer separation given the compound’s chiral center?

Chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases resolves enantiomers. Alternatively, diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid achieves >99% enantiomeric excess. Validate separation via polarimetry or circular dichroism (CD) spectroscopy .

Advanced: How can stability under physiological conditions (e.g., pH, enzymatic activity) be evaluated?

- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Quantify degradation via UPLC.

- Enzymatic Resistance : Expose to liver microsomes or esterases. For example, transaminases may catalyze amine group modification, requiring co-administration of metabolic inhibitors in in vitro assays .

Advanced: What computational strategies predict biological targets or off-target interactions?

- Molecular Docking : Use AutoDock Vina to screen against receptor libraries (e.g., GPCRs, monoamine transporters). The ethylamine moiety may exhibit affinity for serotonin receptors based on pharmacophore similarity .

- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and free energy landscapes (MM-PBSA calculations) to prioritize targets .

Advanced: How should conflicting bioactivity data across studies be reconciled?

Contradictions often arise from assay variability. Standardize protocols:

- Cell-Based Assays : Use isogenic cell lines (e.g., HEK293T) and control for passage number.

- Kinetic Measurements : Compare values via SPR or ITC instead of IC.

- Meta-Analysis : Pool data from ≥3 independent studies, applying Fisher’s exact test to identify outliers. For example, discrepancies in receptor binding affinity may stem from differences in radioligand purity .

Advanced: What strategies mitigate toxicity risks in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.